1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea
Description
Properties
IUPAC Name |
1-(4-bromo-1,3-benzothiazol-2-yl)-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS/c1-2-12-9(15)14-10-13-8-6(11)4-3-5-7(8)16-10/h3-5H,2H2,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYKCJOQVNZAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC2=C(S1)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea typically involves the reaction of 4-bromobenzo[d]thiazole with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Suzuki Cross-Coupling
The compound undergoes Suzuki-Miyaura coupling to replace the bromine atom at the 4-position of the benzothiazole ring with aryl or heteroaryl groups. This reaction typically employs:
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Catalyst : Pd(PPh₃)₄ or tetrakis(triphenylphosphine)palladium(0)
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Conditions : Heating at 80–120°C for 2–18 hours under nitrogen atmosphere
Example :
In one protocol, the compound reacts with 4-bromo-1-methyl-1H-pyridin-2-one under palladium catalysis to form substituted pyridine-benzothiazole hybrids. The reaction mixture is degassed, heated at 100°C for 18 hours, and purified via silica gel chromatography (dichloromethane:methanol) .
Hydrolysis and Functional Group Transformations
The urea moiety may undergo hydrolysis or substitution under specific conditions:
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Hydrolysis : Acidic or basic conditions may cleave the urea group, though this is less commonly reported for this compound.
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Substitution : Nucleophilic substitution at the bromine position is facilitated by palladium catalysts in cross-coupling reactions .
Purification Methods
The compound is typically purified via:
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Silica gel chromatography : Using gradients of dichloromethane:methanol (e.g., 88:12 to 2% MeOH-DCM) .
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Crystallization : Precipitation by adding water to reaction mixtures, followed by filtration and vacuum drying .
Key Reaction Conditions and Outcomes
The following table summarizes critical experimental parameters from literature:
Cross-Coupling Mechanism
The Suzuki reaction involves oxidative addition of the bromide to palladium(0), transmetallation with boronic acid (or equivalent), and reductive elimination to form the carbon-carbon bond. The bromine atom at the 4-position of the benzothiazole is highly reactive due to the electron-withdrawing effect of the sulfur atom in the thiazole ring .
Role of Bases and Solvents
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Cs₂CO₃/K₃PO₄ : Facilitate transmetallation and stabilize palladium intermediates.
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DMF/H₂O : Enhances solubility of both organic and aqueous components (e.g., boronic acids) .
Challenges and Limitations
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Low Yields : Some coupling reactions yield only 1–2% product due to competing side reactions or incomplete transmetallation .
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Purification Complexity : The compound’s polarity requires careful solvent selection for chromatography to avoid co-elution with byproducts .
References WO2009074812A1 (Patent) ACS Omega 3(3), 2023 MDPI Molecules 27(18), 2022
Scientific Research Applications
Chemistry
The compound serves as a crucial building block for synthesizing more complex thiazole derivatives. These derivatives are often explored for their potential biological activities, making 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea an essential precursor in medicinal chemistry.
Biology
Research has demonstrated that this compound possesses antimicrobial and antifungal properties. It is being studied as a candidate for developing new antibiotics and antifungal agents. For instance, studies have shown that thiazole derivatives exhibit significant in vitro antibacterial and antifungal effects against various pathogens .
Medicine
There is ongoing research into the potential anticancer properties of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea. Preliminary findings suggest that it can inhibit specific cancer cell lines, making it a promising candidate for cancer therapy . Studies have evaluated its effectiveness against human colon cancer (HCT116), breast cancer (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines .
Industry
The compound's electron-accepting properties make it suitable for applications in the development of photovoltaic materials and organic light-emitting diodes (OLEDs). Its ability to participate in charge transfer processes enhances the performance of these materials.
Antimicrobial Activity
A study evaluating various thiazole derivatives found that 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration was determined to be effective against multiple strains .
Anticancer Efficacy
In vitro tests have shown that this compound can significantly inhibit the proliferation of cancer cell lines. For example, when tested against MCF-7 cells, it demonstrated an IC50 value indicating substantial cytotoxicity compared to standard chemotherapeutic agents . Further molecular docking studies revealed its binding affinity with target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, the compound is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea can be compared with other thiazole derivatives, such as:
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: This compound also contains a bromobenzo[d]thiazole moiety but differs in its substitution pattern and biological activities.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide: This derivative has a similar thiazole core but with different substituents, leading to variations in its chemical reactivity and biological properties.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): This compound features a fused thiazole ring system and exhibits unique electronic properties, making it useful in materials science.
Biological Activity
1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea is primarily attributed to its structural characteristics, particularly the thiazole and urea moieties. Compounds with similar structures have demonstrated various mechanisms of action:
- Antimicrobial Activity : Thiazole derivatives can inhibit bacterial growth by disrupting quorum sensing pathways, which are critical for bacterial communication and biofilm formation.
- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells by modulating specific signaling pathways .
- Enzyme Interaction : The compound may interact with enzymes or receptors, influencing their activity and leading to observed biological effects.
Biological Activities
1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea has been studied for several biological activities:
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. For instance:
- They exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The minimal inhibitory concentration (MIC) values for related compounds often fall within the range of 50 μg/mL, indicating effective antimicrobial potential .
Anticancer Activity
Studies have reported promising anticancer effects:
- A related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer cell lines, suggesting a broad-spectrum antitumor activity .
- The mechanism involves the inhibition of key regulatory enzymes involved in cancer cell proliferation.
Research Findings
Recent studies have provided valuable insights into the biological activity of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea:
Case Studies
Several case studies illustrate the effectiveness of thiazole derivatives:
- Antitubercular Activity : A series of benzothiazole–urea hybrids were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The most effective compounds displayed low lipophilicity and multimodal action against the bacteria .
- Anticancer Studies : In vitro studies on various cancer cell lines revealed that certain thiazole derivatives could significantly reduce cell viability, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
